molecular formula C8H4ClF B2358719 1-Chloro-2-ethynyl-3-fluorobenzene CAS No. 1416266-74-4

1-Chloro-2-ethynyl-3-fluorobenzene

Cat. No. B2358719
CAS RN: 1416266-74-4
M. Wt: 154.57
InChI Key: WOXZDKIPMCBQJL-UHFFFAOYSA-N
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Description

“1-Chloro-2-ethynyl-3-fluorobenzene” is a chlorinated and fluorinated benzene derivative . It is a terminal alkyne .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . “1-Chloro-2-ethynylbenzene” may be used in the synthesis of other compounds .


Molecular Structure Analysis

The molecular structure of “1-Chloro-2-ethynyl-3-fluorobenzene” can be represented by the formula C8H4ClF .

Scientific Research Applications

Safety and Hazards

“1-Chloro-2-ethynyl-3-fluorobenzene” is considered hazardous. It has been associated with several hazard statements including H227, H302, H315, H319, H335 . These correspond to hazards related to flammability, health hazards if swallowed, skin irritation, eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

1-chloro-2-ethynyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXZDKIPMCBQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-ethynyl-3-fluorobenzene

Synthesis routes and methods

Procedure details

To a cooled solution of (bromomethyl)triphenylphosphonium bromide (3.3 g, 7.6 mmol) in THF at 0° C. was added potassium tert-butoxide (2.12 g, 18.9 mmol). The reaction was stirred for 30 minutes and a solution of 2-chloro-6-fluorobenzaldehyde (1 g, 6.31 mmol) in THF was added. The reaction was allowed to warm to room temperature overnight and water was added. The solution was extracted with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel (0-10% EtOAc in hexanes) to give 1-chloro-2-ethynyl-3-fluorobenzene (41).
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